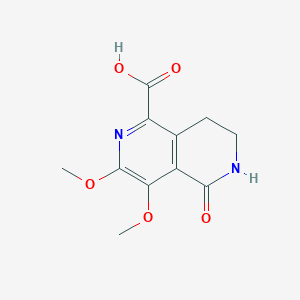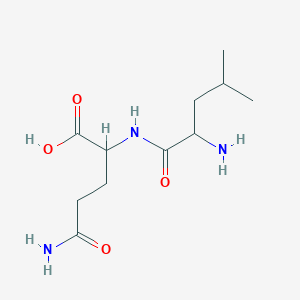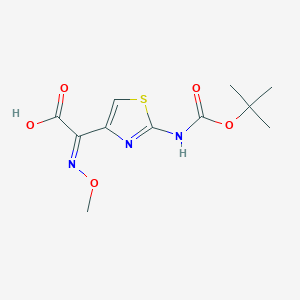
(Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)-2-methoxyiminoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Methoxyiminoacetic acid formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Interacting with receptors to alter their signaling pathways.
Disrupting protein-protein interactions: Interfering with the interactions between proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid: Lacks the Boc protecting group.
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(E)-methoxyiminoacetic Acid: Different stereochemistry at the methoxyimino group.
Uniqueness
2-(2-tert-Butoxycarbonylaminothiazol-4-yl)-2-(Z)-methoxyiminoacetic Acid is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C11H15N3O5S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
(2E)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-11(2,3)19-10(17)13-9-12-6(5-20-9)7(8(15)16)14-18-4/h5H,1-4H3,(H,15,16)(H,12,13,17)/b14-7+ |
Clave InChI |
CXRMIVZMTLVVFN-VGOFMYFVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


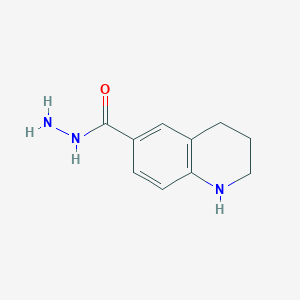


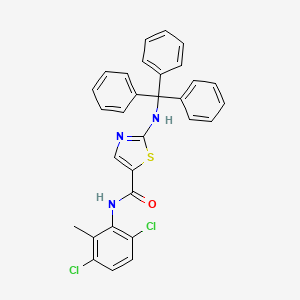

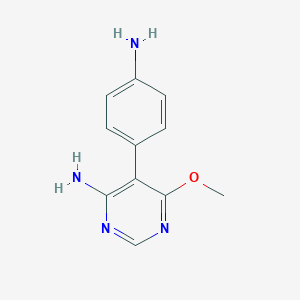
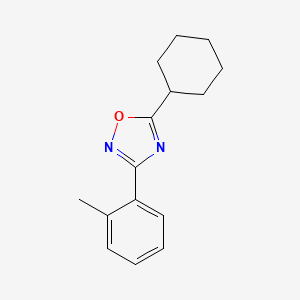
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

